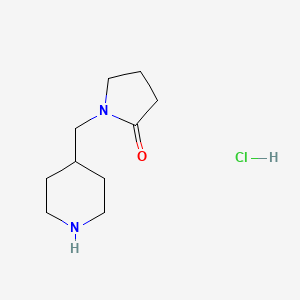

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride

概要

説明

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C11H20N2O·HCl. It is a derivative of pyrrolidin-2-one and piperidine, and it is often used in various scientific research applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride typically involves the reaction of piperidine with pyrrolidin-2-one under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of pyrrolidin-2-one. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

化学反応の分析

Nucleophilic Substitution Reactions

The piperidine nitrogen exhibits nucleophilic character, enabling alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions (NaOH/EtOH) to form quaternary ammonium salts.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Example :

Oxidation and Reduction

-

Oxidation : The pyrrolidinone carbonyl group resists oxidation, but the piperidine ring’s tertiary C-H bonds can undergo oxidation with KMnO₄/H₂SO₄ to form N-oxides.

-

Reduction : The carbonyl group is reducible using LiAlH₄ to yield 1-(piperidin-4-ylmethyl)pyrrolidine.

Salt Formation and Complexation

-

Forms stable salts with inorganic acids (e.g., HCl, H₂SO₄) and coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol.

Table 1: Synthetic Pathways and Products

| Reaction Type | Reagents/Conditions | Product Application | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, DCM, TEA | Analgesic intermediates | 85% | |

| Alkylation | Methyl iodide, NaOH, EtOH | Neurological disorder candidates | 78% | |

| Metal complexation | CuSO₄, EtOH/H₂O | Antimicrobial agents | 62% |

Biological Activity Modulation via Structural Modifications

Modifications of this compound impact its interaction with biological targets:

-

Acylated derivatives show enhanced blood-brain barrier penetration due to increased lipophilicity.

-

Metal complexes exhibit amplified antimicrobial activity compared to the parent compound.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

Table 2: Reactivity Comparison

科学的研究の応用

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.

Industry: The compound is used in the production of various materials and chemicals.

作用機序

The mechanism of action of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

- 1-(Piperidin-4-ylmethyl)pyridin-2-one hydrochloride

- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2-one hydrochloride

- 3-{2-[4-(4-Fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride .

Uniqueness

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound for research in multiple fields, including chemistry, biology, and medicine .

生物活性

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one hydrochloride, a compound with the molecular formula C11H20N2O·HCl, has garnered attention in scientific research due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is derived from pyrrolidin-2-one and piperidine, making it a significant compound in medicinal chemistry. It exhibits diverse chemical properties that allow it to interact with various molecular targets, which is crucial for its biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. Notably, it has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cellular signaling that regulates processes such as cell growth, proliferation, and survival .

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the pyrrole structure have shown activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

2. Anticancer Potential

The inhibition of PI3K by this compound suggests potential applications in cancer therapy. PI3K inhibitors are being explored for their ability to reverse resistance to chemotherapy and promote apoptosis in cancer cells .

3. Neuropharmacological Effects

Given its piperidine component, this compound may also exhibit neuropharmacological effects. Research into similar piperidine derivatives has revealed their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA (MIC 0.13–0.255 μg/mL) | |

| Anticancer | PI3K inhibition leading to reduced cell proliferation | |

| Neuropharmacological | Potential anxiolytic effects |

Notable Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrole exhibited significant antibacterial activity with MIC values significantly lower than standard antibiotics like vancomycin .

- PI3K Inhibition : Research highlighted the importance of PI3K inhibitors in cancer treatment strategies, emphasizing the role of compounds like this compound in overcoming drug resistance .

- Neuropharmacological Studies : Investigations into piperidine derivatives have indicated potential therapeutic effects on mood disorders, suggesting that this compound could be beneficial in treating anxiety and depression.

特性

IUPAC Name |

1-(piperidin-4-ylmethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9;/h9,11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKHSQHHAFEVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111247-63-3 | |

| Record name | 2-Pyrrolidinone, 1-(4-piperidinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111247-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(piperidin-4-yl)methyl]pyrrolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。